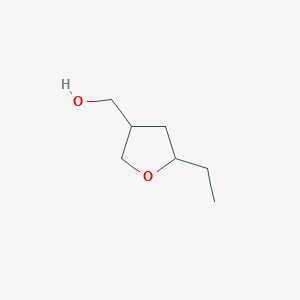
lithium;1-prop-2-enylinden-1-ide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;1-prop-2-enylinden-1-ide is a chemical compound that belongs to the class of organolithium reagents These compounds are known for their reactivity and are widely used in organic synthesis The structure of this compound consists of a lithium cation and a 1-prop-2-enylinden-1-ide anion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;1-prop-2-enylinden-1-ide typically involves the reaction of 1-prop-2-enylindene with an organolithium reagent such as n-butyllithium. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent the highly reactive lithium compound from reacting with moisture or oxygen in the air. The reaction is typically performed at low temperatures to control the reactivity and ensure the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more sophisticated techniques to ensure purity and yield. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification steps such as crystallization or distillation may be employed to isolate the compound from any by-products or impurities.
Chemical Reactions Analysis
Types of Reactions
Lithium;1-prop-2-enylinden-1-ide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form alkanes or other reduced products.
Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halogens, acids, and other electrophiles. The reactions are typically carried out in polar aprotic solvents such as tetrahydrofuran (THF) or diethyl ether, which help stabilize the reactive intermediates.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield alcohols or ketones, while substitution reactions can produce a wide range of organic compounds with new functional groups.
Scientific Research Applications
Lithium;1-prop-2-enylinden-1-ide has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to form carbon-carbon and carbon-heteroatom bonds.
Biology: The compound can be used to modify biomolecules, enabling the study of biological pathways and mechanisms.
Industry: Used in the production of fine chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of lithium;1-prop-2-enylinden-1-ide involves the formation of highly reactive intermediates that can undergo various chemical transformations. The lithium cation acts as a strong base, abstracting protons from substrates and facilitating nucleophilic attacks on electrophiles. This reactivity allows the compound to participate in a wide range of chemical reactions, making it a valuable tool in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to lithium;1-prop-2-enylinden-1-ide include other organolithium reagents such as:
- n-Butyllithium
- Methyllithium
- Phenyllithium
Uniqueness
What sets this compound apart from other organolithium reagents is its unique structure, which includes an indene moiety. This structure imparts specific reactivity and selectivity in chemical reactions, making it particularly useful in the synthesis of complex organic molecules.
Properties
CAS No. |
243647-53-2 |
|---|---|
Molecular Formula |
C12H11Li |
Molecular Weight |
162.2 g/mol |
IUPAC Name |
lithium;1-prop-2-enylinden-1-ide |
InChI |
InChI=1S/C12H11.Li/c1-2-5-10-8-9-11-6-3-4-7-12(10)11;/h2-4,6-9H,1,5H2;/q-1;+1 |
InChI Key |
NLTWHASHIXHXRV-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C=CC[C-]1C=CC2=CC=CC=C12 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


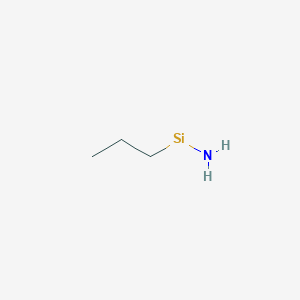
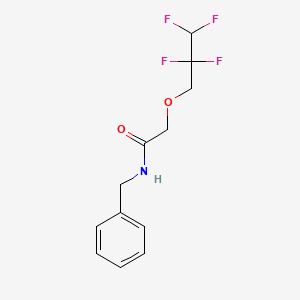
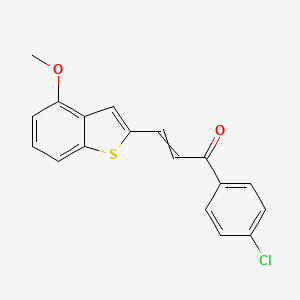
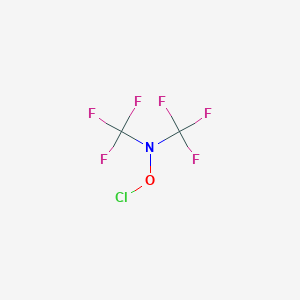
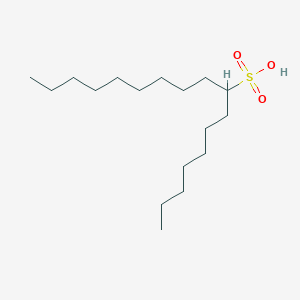

![[(Bicyclo[6.1.0]non-2-en-1-yl)oxy](trimethyl)silane](/img/structure/B14244345.png)
silane](/img/structure/B14244348.png)
![2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl prop-2-enoate](/img/structure/B14244353.png)
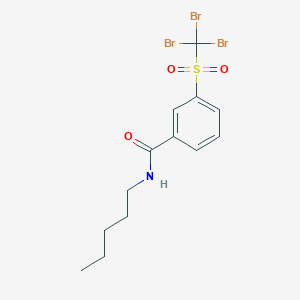
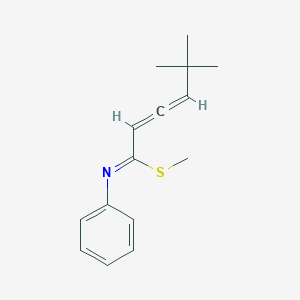
![2-(Butylsulfanyl)-6-[(4-isothiocyanatophenyl)ethynyl]naphthalene](/img/structure/B14244372.png)
![Methyl 1-[(2-methoxy-2-oxoethyl)amino]cyclopropane-1-carboxylate](/img/structure/B14244374.png)
